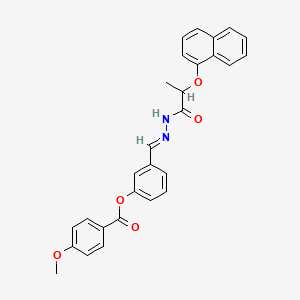
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C28H24N2O5 and a molecular weight of 468.514 This compound is known for its unique structure, which combines a naphthyloxy group, a carbohydrazonoyl group, and a methoxybenzoate group
Preparation Methods
The synthesis of 3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyloxy Intermediate: The initial step involves the reaction of 1-naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate.
Introduction of the Carbohydrazonoyl Group: The naphthyloxy intermediate is then reacted with a suitable acylating agent to introduce the carbohydrazonoyl group.
Coupling with 4-Methoxybenzoic Acid: The final step involves the coupling of the intermediate with 4-methoxybenzoic acid under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparison with Similar Compounds
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
1-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate: This compound has a similar structure but includes a biphenyl group instead of a naphthyloxy group.
4-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound is closely related but has additional methoxy groups on the benzoate moiety.
Properties
CAS No. |
765275-88-5 |
|---|---|
Molecular Formula |
C28H24N2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[3-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H24N2O5/c1-19(34-26-12-6-9-21-8-3-4-11-25(21)26)27(31)30-29-18-20-7-5-10-24(17-20)35-28(32)22-13-15-23(33-2)16-14-22/h3-19H,1-2H3,(H,30,31)/b29-18+ |
InChI Key |
NQYOWMPUUCIFED-RDRPBHBLSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















